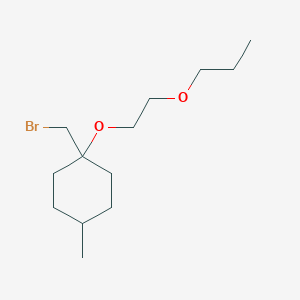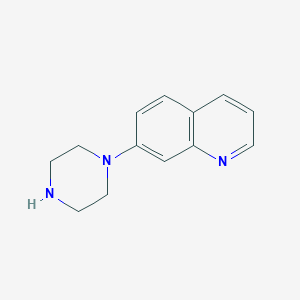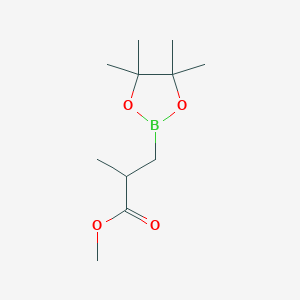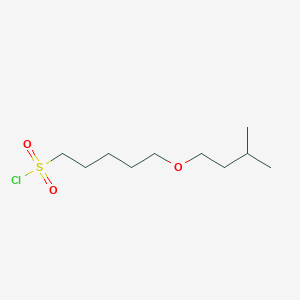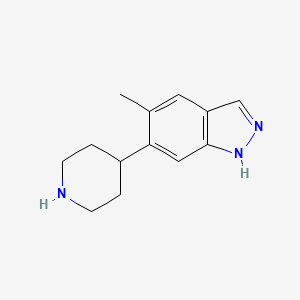
5-Methyl-6-(4-piperidinyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-6-(piperidin-4-yl)-1H-indazole is a heterocyclic compound that features an indazole core substituted with a methyl group at the 5-position and a piperidinyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-(piperidin-4-yl)-1H-indazole typically involves the construction of the indazole core followed by the introduction of the piperidinyl and methyl substituents. One common synthetic route includes:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the indazole core.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of 5-methyl-6-(piperidin-4-yl)-1H-indazole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-6-(piperidin-4-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives of the compound can react with nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated analogs.
Applications De Recherche Scientifique
5-methyl-6-(piperidin-4-yl)-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-methyl-6-(piperidin-4-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methyl-6-(piperidin-4-yl)-1H-benzimidazole
- 5-methyl-6-(piperidin-4-yl)-1H-pyrimidine
- 5-methyl-6-(piperidin-4-yl)-1H-pyrazole
Uniqueness
5-methyl-6-(piperidin-4-yl)-1H-indazole is unique due to its specific substitution pattern on the indazole core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a methyl group and a piperidinyl group at specific positions on the indazole ring can result in unique interactions with biological targets and distinct physicochemical properties.
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
5-methyl-6-piperidin-4-yl-1H-indazole |
InChI |
InChI=1S/C13H17N3/c1-9-6-11-8-15-16-13(11)7-12(9)10-2-4-14-5-3-10/h6-8,10,14H,2-5H2,1H3,(H,15,16) |
Clé InChI |
MGDBWAIZGBBJDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C3CCNCC3)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


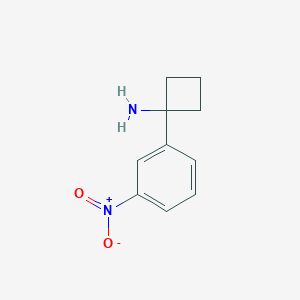

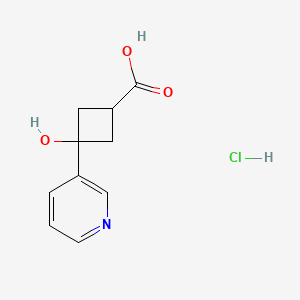
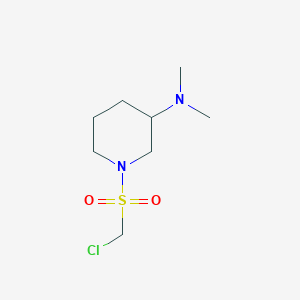

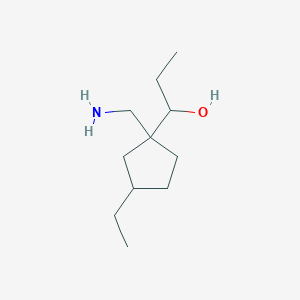

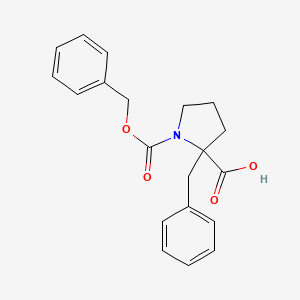
![3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B15309178.png)
